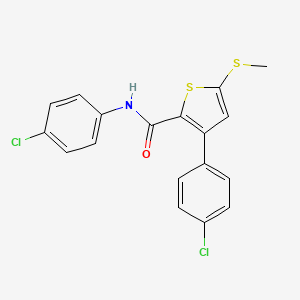

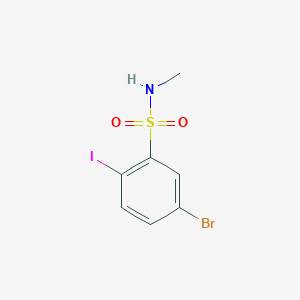

![molecular formula C20H21N3O4S B2703439 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886930-81-0](/img/structure/B2703439.png)

4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

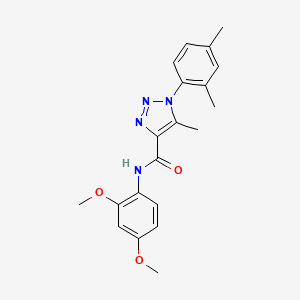

The molecular structure of “4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is complex, with multiple functional groups. The compound contains a tert-butyl group, a benzamide group, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.Chemical Reactions Analysis

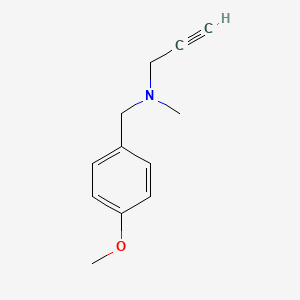

While specific chemical reactions involving “4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not available, similar compounds have been involved in various chemical reactions. For instance, a related compound was involved in a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence .Aplicaciones Científicas De Investigación

Synthesis and Material Properties

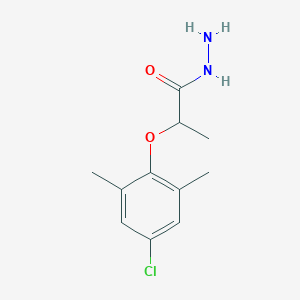

Researchers have explored derivatives related to 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in the synthesis of polymers and materials. For instance, compounds with tert-butyl groups have been utilized in the development of new polyamides with significant thermal stability and solubility in polar solvents, showing potential for creating transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Crystal Structure and Biological Activities

Studies on 1,3,4-oxadiazole derivatives have revealed insights into their crystal structures, Hirshfeld surface analyses, and biological activities. Some derivatives demonstrate significant antibacterial and antioxidant properties, showcasing the versatility of these compounds in both structural chemistry and potential therapeutic applications (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activities

In the realm of medicinal chemistry, derivatives of 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activities. Certain compounds have shown promising results against various cancer cell lines, indicating the potential for developing new anticancer agents (B. Ravinaik et al., 2021).

Chemical Reactions and Mechanisms

The chemical behavior of tert-butyl phenylazocarboxylates, closely related to the compound , has been investigated, revealing a range of nucleophilic substitutions and radical reactions. These findings contribute to a deeper understanding of the reactivity and potential applications of these compounds in synthetic organic chemistry (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Enzymatic Metabolism

Research into the enzymatic metabolism of related oxadiazole compounds has provided insights into their metabolic pathways, including hydroxylation and carbonyl reduction. This knowledge is crucial for understanding the pharmacokinetics and metabolic stability of potential drug candidates (H. Yoo et al., 2008).

Mecanismo De Acción

Target of Action

The compound “4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors .

Biochemical Pathways

Benzamides can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .

Result of Action

The effects would depend on the specific targets it interacts with and the biochemical pathways it affects .

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-20(2,3)15-10-8-13(9-11-15)17(24)21-19-23-22-18(27-19)14-6-5-7-16(12-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHYBZJKUZTSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)